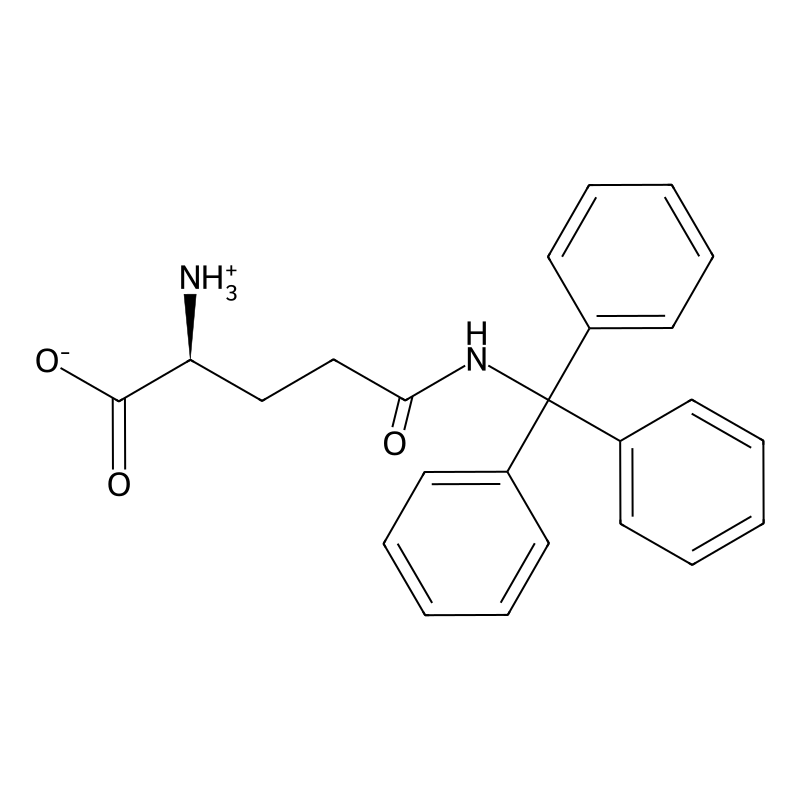

H-Gln(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Core Properties

The table below summarizes the fundamental chemical information for H-Gln(Trt)-OH.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| CAS Registry Number | 102747-84-2 [1] [2] [3] |

| Molecular Formula | C₂₄H₂₄N₂O₃ [1] |

| Molecular Weight | 388.46 g/mol (anhydrous) [1] |

| Synonym | N-delta-Trityl-L-glutamine [3] |

This compound is classified as an amino acid derivative. The "H-" denotes a free amino group (-NH₂), and the "-OH" denotes a free carboxylic acid group. The "Trt" refers to the trityl (triphenylmethyl) protecting group attached to the side-chain amide nitrogen of the glutamine residue. This protection is essential to prevent side reactions, such as intramolecular cyclization or aspartimide formation, during the synthesis of peptides [1] [3].

Technical Specifications and Handling

This table outlines key physical, chemical, and safety data for this compound.

| Category | Specification |

|---|---|

| Appearance | White to off-white powder [1] [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |

| Storage Conditions | Keep in a dark place, in an inert atmosphere, at 2-8°C [1] |

| pKa | 2.22 ± 0.10 (Predicted) [1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] |

The compound is also commonly available in a hydrated form (this compound · xH₂O), which has a molecular weight of 406.5 g/mol for the monohydrate. It is critical to refer to the Certificate of Analysis for lot-specific data, including the exact water content [3].

Role in Peptide Synthesis

This compound is a fundamental building block, or derivative, of the amino acid L-glutamine. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a technique widely used in research and drug development to create custom peptides [5].

The trityl (Trt) group on the side chain is considered an "acid-labile" protecting group. This property is key to its utility, as it remains stable during the repetitive cycles of chain elongation in Fmoc-based SPPS but can be readily removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA) [1].

The following diagram illustrates the general workflow of how protected amino acids like this compound are utilized in peptide synthesis.

Workflow of protected amino acid use in solid-phase peptide synthesis

Commercial Availability

This compound is readily available from multiple chemical suppliers. The table below provides a snapshot of available product specifications.

| Supplier / Product Number | Purity | Packaging | Price |

|---|---|---|---|

| TRC (G410190) [1] | Information Missing | 250 mg | $55 |

| Usbiological (240864) [1] | 99+% | 1 g | $179 |

| Matrix Scientific (093512) [1] | 95+% | 5 g | $202 |

| Chengdu Kelong Chemical [2] | Information Missing | 200 kg (bulk) | Quote Required |

For laboratory-scale research, packaging is available from 250 mg upwards. For industrial-scale drug development, manufacturers like Chengdu Kelong Chemical Co., Ltd. can supply the compound in bulk quantities up to 200 kg [2].

Related Protected Glutamine Derivatives

In peptide synthesis, the glutamine side chain is protected with a Trt group in various amino acid derivatives that use different main-chain protecting groups. The most common related derivatives are:

- Fmoc-Gln(Trt)-OH (CAS# 132327-80-1): This is the most widely used derivative for Fmoc-SPPS. It features an Fmoc group on the main chain amino group, which is removed with a base during synthesis, while the Trt group on the side chain remains stable [6] [7] [5].

- Z-Gln(Trt)-OH (CAS# 132388-60-4): This derivative uses a carbobenzoxy (Z) group for the main chain protection, which is typically removed by catalytic hydrogenation [4].

References

- 1. -Gln(Trt)- H | 102747-84-2 OH [chemicalbook.com]

- 2. -Gln(Trt)- H .0.5 OH 2O | Chengdu Kelong H Co.... | CPHI Online Chemical [cphi-online.com]

- 3. -Gln(Trt)- H 2O, CAS 102747-84-2, N-delta-Trityl-L-glutamine... OH H [peptide.com]

- 4. 132388-60-4 Z-Gln(Trt)- OH - Watson International Ltd [watson-int.com]

- 5. Fmoc-Gln(Trt)- OH Amino Acid | Shop at AltaBioscience [shop.altabioscience.com]

- 6. Fmoc-Gln(Trt)- OH - Bulk manufacturer [kilobio.com]

- 7. 132327-80-1 Fmoc-Gln(Trt)- OH - Watsonnoke Scientific Ltd [watsonnoke.com]

Summary of Identified Safety Information

The table below summarizes the key safety and handling data available from the search results.

| Property | Information |

|---|---|

| CAS Number | 102747-84-2 [1] [2] [3] |

| Molecular Formula | C₂₄H₂₄N₂O₃ [2] [3] |

| Molecular Weight | 388.46 g/mol (anhydrous) [2] |

| Physical Form | Solid powder [2] |

| Storage Conditions | Keep in a dark place, in an inert atmosphere, at 2-8°C [2] [3] |

| GHS Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [2] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [4] |

Application and Experimental Context

While the search results do not include specific experimental protocols for H-Gln(Trt)-OH itself, they clearly indicate its primary use. This compound is a protected form of the amino acid glutamine, where the side chain functional group is blocked by a trityl (Trt) group to prevent unwanted reactions during chemical synthesis [5] [4].

This protected amino acid is specifically used in Solid-Phase Peptide Synthesis (SPPS) [5]. The following diagram outlines the general workflow of SPPS to illustrate where this compound would be utilized.

In this Fmoc-SPPS strategy, this compound would be used in Step 3 ("Couple Amino Acid") to incorporate a glutamine residue into the growing peptide chain. The trityl group on its side chain remains stable during the repetitive cycles and is only removed during the final cleavage step.

How to Obtain the Official MSDS

- Check Supplier Websites Directly: The most reliable source for an MSDS is the manufacturer or distributor. You can visit the websites of chemical suppliers like Sigma-Aldrich (now MilliporeSigma) [6], Alfa Chemistry, or others listed in the search results [2].

- Use the CAS Number: Search the internet using the specific CAS Number 102747-84-2. This is the most precise way to find chemical information.

- Request the Document: Suppliers often provide an MSDS download link on their product pages. If it's not readily available, you can contact them directly to request a copy.

References

- 1. -Gln(Trt)- H 2O, OH 102747-84-2, N-delta-Trityl-L-glutamine... H CAS [peptide.com]

- 2. -Gln(Trt)- H | 102747-84-2 OH [chemicalbook.com]

- 3. No : 102747-84-2 | Product Name : CAS -Gln(trt)- H | Pharmaffiliates oh [pharmaffiliates.com]

- 4. 132327-80-1 Fmoc-Gln(Trt)- OH - Watson International Ltd [watson-int.com]

- 5. Fmoc-Gln(Trt)- OH Amino Acid | Shop at AltaBioscience [shop.altabioscience.com]

- 6. - Sigma - Wikipedia Aldrich [en.wikipedia.org]

solid-phase peptide synthesis SPPS H-Gln(Trt)-OH protocol

Introduction to SPPS and Fmoc-Gln(Trt)-OH

Solid-Phase Peptide Synthesis (SPPS) is a foundational method for assembling peptides on an insoluble solid support, introduced by Robert Bruce Merrifield. This method allows for the sequential addition of amino acids, with purification at each step simply achieved by washing the resin, making it highly efficient and amenable to automation [1].

The Fmoc/tBu strategy is an orthogonal protection scheme that is now the method of choice for most routine peptide synthesis. In this approach:

- The Fmoc (9-Fluorenylmethoxycarbonyl) group protects the alpha-amino group and is removed with a base, typically piperidine [2].

- The tBu (tert-butyl) group and other acid-labile groups (like Trt) protect reactive side chains and are removed during the final strong acid cleavage from the resin [2].

Fmoc-Gln(Trt)-OH incorporates glutamine, an amino acid whose side-chain amide (CONH₂) is generally unreactive. However, the Trt (trityl) group is used for certain side-chain protections and is highly acid-labile, requiring milder cleavage conditions [3]. Its primary role in glutamine is to prevent side reactions, such as intramolecular cyclization to form a pyroglutamyl derivative, during the synthesis process. The trityl group offers improved solubility of the protected amino acid and peptide intermediate in organic solvents.

Key Reagents and Parameters for SPPS with Fmoc-Gln(Trt)-OH

The table below summarizes the essential reagents and parameters for successfully incorporating Fmoc-Gln(Trt)-OH into a peptide sequence.

| Parameter | Specification for Fmoc-Gln(Trt)-OH | Notes / Purpose |

|---|---|---|

| Protecting Group | Trt (Trityl) on the side chain | Removed with TFA during final cleavage [3]. |

| Cleavage Conditions | Standard TFA Cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) | The Trt group is efficiently removed under these standard conditions [2]. |

| Coupling Reagents | HATU, HBTU, HCTU [3] [4] / DIC [2] | HATU/HBTU with HOAt/HOBt are common for efficient coupling. DIC is used with OxymaPure as a low-explosion-risk alternative [3]. |

| Additives | HOAt, HOBt, or OxymaPure [3] | Additives suppress racemization and improve coupling efficiency. |

| Coupling Solvent | DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | Anhydrous conditions are preferred. |

| Deprotection Reagent | 20-40% Piperidine in DMF [2] | Removes the Fmoc group. |

| Resin Compatibility | Rink Amide MBHA, Wang, 2-Chlorotrityl Chloride (2-CTC) | Choice depends on desired C-terminus (amide vs. acid). |

Detailed Step-by-Step SPPS Protocol

The following workflow outlines the cyclical process of SPPS. Note that the initial amino acid must first be anchored to the resin.

1. Resin Swelling and Preparation

- Transfer the pre-loaded resin (e.g., Fmoc-Gln(Trt)-OH attached to Rink Amide resin) to a peptide synthesis reactor.

- Swell the resin by adding an inert solvent (e.g., DCM or DMF) and gently agitate for 15-30 minutes. This solvates the polymer beads, allowing reagents to penetrate freely [2].

2. Fmoc Deprotection (Cycle)

- Drain the swelling solvent.

- Treat the resin with a solution of 20% piperidine in DMF (v/v). Use two treatments of 5-10 minutes each or a single treatment of 3-5 minutes under microwave assistance to ensure complete Fmoc removal.

- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all piperidine and byproducts [2].

3. Coupling of Fmoc-Gln(Trt)-OH

- Activation: In a separate vessel, prepare the activated ester of the incoming Fmoc-amino acid. For 1 mmol of resin, dissolve 4 equivalents of Fmoc-Gln(Trt)-OH and 4 equivalents of HBTU (or HATU) in a minimum volume of DMF. Then, add 8 equivalents of DIPEA (N,N-Diisopropylethylamine) to activate the carboxyl group. Pre-activate for 30-60 seconds [2] [4].

- Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 30-90 minutes at room temperature. For difficult sequences, coupling times can be extended, or double-coupling strategies can be employed.

- Post-coupling: Drain the coupling solution and wash the resin with DMF (3 times).

4. Repetition and Completion

- Steps 2 and 3 are repeated for each amino acid in the sequence, elongating the peptide chain from the C-terminus to the N-terminus [1].

- After the final amino acid coupling, perform a final Fmoc deprotection step to yield a free N-terminus.

5. Cleavage and Global Deprotection

- Wash the resin after the final deprotection with DMF, then methanol, and dry it.

- Prepare a cleavage cocktail. A standard mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). TFA cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups. Scavengers like TIS and water prevent cationic side reactions [2].

- Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

- Filter the mixture to separate the cleaved peptide solution from the spent resin.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and lyophilize the resulting powder [2].

Common Side Reactions and Troubleshooting

The synthesis of peptides containing glutamine can be prone to specific side reactions. The Trt protection on Gln helps mitigate some of these issues.

- Challenge: Incomplete Coupling or Deprotection. This can lead to truncated peptide sequences.

- Solution: Monitor coupling completion with qualitative tests (e.g., Kaiser test). If incomplete, perform a double coupling. Ensure fresh, high-concentration piperidine is used for deprotection.

- Challenge: Aspartimide Formation. While more common with Asp, it can occur with other residues under basic conditions.

- Solution: Use the additive Oxyma instead of HOBt, which is less prone to base-induced side reactions. If using HOBt, avoid excessive deprotection times [3].

- Challenge: Solvent and Waste. Conventional SPPS uses large volumes of DMF.

- Solution: Investigate Minimal-Rinsing SPPS (MR-SPPS) strategies, which can significantly reduce solvent consumption and improve Process Mass Intensity (PMI) without sacrificing purity [5].

Analytical and Purification Strategies

After cleavage and precipitation, the crude peptide requires analysis and purification.

- Analysis: Use Analytical HPLC and Mass Spectrometry (LC-MS) to assess the identity and purity of the crude product. This helps determine the success of the synthesis and the complexity of the purification [4].

- Purification: Purify the peptide using Preparative Reverse-Phase HPLC. The pure fractions are collected and lyophilized to obtain the final product as a powder [1].

- Disulfide Bridge Formation: If your peptide contains multiple cysteine residues (e.g., cyclic peptides like the one in [4]), oxidative folding is required after cleavage. This can be achieved by dissolving the linear peptide in a buffer (e.g., 0.1 M Tris-HCl, pH 7.7-8.7) with reduced and oxidized glutathione, and the reaction is monitored by HPLC [2].

Conclusion

The use of Fmoc-Gln(Trt)-OH in SPPS provides a robust and reliable method for incorporating glutamine into peptide sequences while minimizing side reactions. Adherence to the detailed protocol—using recommended coupling reagents, efficient deprotection, and a standard TFA cleavage cocktail—will yield crude peptides of high quality, facilitating easier final purification. The move towards more sustainable SPPS practices, such as reduced solvent rinsing, further enhances the applicability of this method in modern peptide drug development.

References

- 1. Process and Applications Solid Phase Peptide Synthesis 2025 [neulandlabs.com]

- 2. tboc fmoc protocol in solid phase peptide synthesis | PDF [slideshare.net]

- 3. - Solid : An Introduction | Springer Nature... Phase Peptide Synthesis [experiments.springernature.com]

- 4. -CRRETAWAC- H , a Lead Structure for the Development of... OH [pmc.ncbi.nlm.nih.gov]

- 5. tks | publisher, event organiser, media agency | Strategies for... [teknoscienze.com]

H-Gln(Trt)-OH coupling reagents PyBOP

PyBOP as a Coupling Reagent

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-class coupling reagent widely used in both solid-phase and solution-phase peptide synthesis to form amide bonds [1] [2].

- Advantage over BOP Reagent: PyBOP was developed as a superior alternative to the BOP reagent. While both are highly efficient, BOP produces a carcinogenic byproduct, hexamethylphosphoramide (HMPA). PyBOP generates less hazardous byproducts, improving workplace safety [1] [2] [3].

- Minimizes Racemization: PyBOP helps minimize racemization (epimerization) during the activation of protected amino acids, which is crucial for obtaining peptides with correct stereochemistry [2] [4].

- Application for Glutamine: The side-chain of H-Gln(Trt)-OH is protected with a trityl (Trt) group. This bulky protecting group can sometimes lead to slower coupling rates. PyBOP is known for its high reactivity and is suitable for coupling standard as well as moderately hindered amino acids [2] [4].

Protocol: Coupling this compound using PyBOP

The following protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures [5]. It assumes you are coupling this compound to a growing peptide chain attached to a solid support resin.

- Workflow Overview:

- Step-by-Step Procedure:

- N-Terminal Deprotection: Fully remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard deprotection protocols for your protecting group. Wash the resin thoroughly to remove deprotection by-products [5].

- Preparation of Activation Solution:

- Dissolve This compound (1.1 equivalents, relative to the resin loading) in a minimum volume of anhydrous DMF (approx. 5 mL per gram of resin) [5].

- To this solution, add PyBOP (1.1 equivalents) [5].

- Finally, add a base, Diisopropylethylamine (DIPEA) (2.2 equivalents), to initiate the formation of the active ester [6] [5]. The solution may be briefly vortexed or shaken to mix.

- Coupling Reaction: Add the activation solution directly to the resin. Shake or mix the reaction vessel to ensure the resin is fully suspended. The typical coupling time is between 10 to 60 minutes at room temperature [5]. For this compound, coupling is typically efficient within this range.

- Completion Check: After the coupling time, perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) means the reaction is incomplete [5].

- Washing: Once the test is negative, drain the coupling mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and optionally with methanol [5].

Comparative Reagent Data

The table below summarizes key coupling reagents to help you understand PyBOP's position among available options [2].

| Reagent Name | Class | Key Characteristics | Typical Use Case |

|---|---|---|---|

| PyBOP | Phosphonium | High efficiency, low racemization, less toxic byproduct than BOP | General-purpose coupling, suitable for this compound |

| BOP | Phosphonium | Efficient, but produces carcinogenic HMPA byproduct | Largely superseded by PyBOP |

| HBTU/TBTU | Aminium/Uronium | Very efficient, fast coupling, low racemization when used with HOBt | General-purpose, popular in modern SPPS |

| HATU | Aminium/Uronium | Faster coupling and even less epimerization than HBTU | Difficult couplings, superior performance |

| DIC/HOBt | Carbodiimide | Classic combination, requires additive (HOBt) to minimize racemization | General-purpose, cost-effective |

| PyBrOP | Phosphonium | More reactive than PyBOP | Coupling sterically hindered N-methyl amino acids |

Practical Considerations for this compound

- Handling and Storage: PyBOP is moisture-sensitive and should be stored in a desiccator at -20°C [7] [3]. Always use anhydrous solvents and work under an inert atmosphere when possible for optimal results.

- Solubility: PyBOP is highly soluble in polar aprotic solvents like DMF, which is the standard solvent for SPPS [7] [8].

- Troubleshooting: If coupling is slow or incomplete, consider:

- Extending Coupling Time: For difficult sequences, coupling can be extended to several hours [4].

- Using Additives: Although not always necessary with PyBOP, adding HOBt (1.1 equivalents) can further suppress any potential racemization [2] [5].

- Double Coupling: Performing a second identical coupling cycle can help drive difficult reactions to completion.

Safety Information

PyBOP is classified as an irritant [1] [7]. Always review its Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including a lab coat, gloves, and safety glasses is mandatory.

I hope these detailed application notes assist in your research and development efforts. Should you require further clarification on any of the protocols or data, please feel free to ask.

References

- 1. - Wikipedia PyBOP [en.wikipedia.org]

- 2. - AAPPTEC Coupling Reagents [peptide.com]

- 3. | CAS:128625-52-5 | peptide PyBOP ... | Manufacturer BioCrick coupling [biocrick.com]

- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should... [pubs.rsc.org]

- 5. Standard Coupling Procedures; DIC/HOBt; PyBOP ; HBTU; PyBrOP... [peptide.com]

- 6. Peptide Coupling & Additives: A Guide | Bachem Reagents [bachem.com]

- 7. CAS#: 128625-52-5 PyBOP [chemicalbook.com]

- 8. - PyBOP , common uses, and safety. chemical structure [commonorganicchemistry.com]

Fmoc Deprotection for H-Gln(Trt)-OH: A Detailed Protocol

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is orthogonality with acid-labile protecting groups, such as the trityl (Trt) group used to protect the side chain of glutamine (Gln) [1]. This document provides a detailed, practical protocol for the efficient deprotection of the Fmoc group from H-Gln(Trt)-OH, ensuring the preservation of the glutamine side chain.

Theoretical Background and Reaction Mechanism

The Fmoc group is a base-labile carbamate. Deprotection proceeds via a two-step mechanism that culminates in a spontaneous E1cb elimination [2]:

- Deprotonation: A secondary amine base (e.g., piperidine) abstracts the relatively acidic proton from the 9-position of the fluorenyl ring system. This proton has a pKa of ~23 in DMSO, making it susceptible to mild bases [2].

- Elimination: The resulting carbanion eliminates the carbamate, producing dibenzofulvene (DBF) and the free amine [3] [2].

- Scavenging: The highly reactive DBF is quickly trapped by piperidine to form a stable dibenzofulvene-piperidine adduct. This scavenging step is crucial as it prevents DBF from reacting with nucleophilic sites on the peptide itself, which would lead to permanent side-products [3] [4].

The trityl (Trt) group on the side chain of glutamine is completely stable under these basic conditions and will only be removed during the final global deprotection with strong acids like trifluoroacetic acid (TFA) [1] [5].

Experimental Protocol

This protocol is adapted for standard manual SPPS or batch synthesis in solution.

Materials and Reagents

| Item | Specification/Note |

|---|---|

| This compound Resin | Peptide resin with Fmoc-protected N-terminus. |

| Piperidine | Reagent grade, ~99% purity. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low in amines and water. |

| Dichloromethane (DCM) | Anhydrous, for washing. |

| Nitrogen Gas | Inert for atmosphere (if required). |

Equipment

- Solid-phase peptide synthesis vessel (if using resin) OR a round-bottom flask with stir bar (for solution-phase).

- Vacuum filtration system (for SPPS).

- Rotary evaporator or vacuum pump (for solution-phase).

- HPLC System with UV/VIS detector.

- Analytical reversed-phase C18 column.

Step-by-Step Procedure

- Swelling (SPPS): Place the Fmoc-Gln(Trt)-OH-resin in the synthesis vessel. Add enough DCM to cover the resin and gently stir or agitate for 30-60 minutes to allow the resin beads to fully swell.

- Washing: Drain the DCM and wash the resin thoroughly with DMF (typically 3-5 times) to prepare the environment for the deprotection reaction.

- Fmoc Deprotection: Add a 20% (v/v) piperidine in DMF solution to the resin. The volume should be sufficient to keep the resin suspended and allow for efficient mixing.

- Draining and Washing: After the first treatment, drain the deprotection solution and repeat step 3. After the second treatment, drain the solution and wash the resin extensively with DMF (e.g., 5-10 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

- Monitoring: The completion of deprotection can be monitored by observing the characteristic yellow color of the dibenzofulvene-piperidine adduct in the drained solution. For precise quantification or confirmation, use the Kaiser test (ninhydrin) for free amines or analytical HPLC on a small cleaved sample [6].

The following workflow diagram summarizes the key steps in this protocol:

Data Analysis and Monitoring

Quantitative Kinetics of Deprotection

The deprotection reaction with piperidine is exceptionally fast, which is key to its efficiency. The table below shows the half-life (t1/2) of an Fmoc-protected amino acid under various conditions [2].

| Base and Solvent System | Half-Life (t1/2) |

|---|---|

| 20% Piperidine in DMF | ~6 seconds |

| 5% Piperidine in DMF | ~20 seconds |

| 50% Morpholine in DMF | ~1 minute |

| 50% DIPEA in DMF | ~10 hours |

Monitoring and Quantification Methods

- UV-Vis Monitoring: The dibenzofulvene-piperidine adduct has a strong absorbance at 301 nm. The concentration of this byproduct in the waste stream can be measured to monitor the deprotection reaction in real-time and quantitatively determine the resin loading [3] [6].

- RP-HPLC Analysis: A robust method involves analyzing the deprotection solution by Reverse-Phase HPLC with a UV detector. Biphenyl can be used as an internal standard. Both dibenzofulvene and its piperidine adduct are separated and quantified, allowing for accurate calculation of the Fmoc load on the resin [6].

4⃣ Troubleshooting and Side Reactions

While Fmoc deprotection is highly reliable, being aware of potential side reactions is crucial for troubleshooting.

| Issue | Cause & Impact | Solution/Mitigation |

|---|---|---|

| Incomplete Deprotection | Insufficient time or concentration of base; leads to failed couplings and truncated sequences. | Extend deprotection time; use fresh 20% piperidine; add 1-2% DBU as an auxiliary non-nucleophilic base [4]. |

| Aspartimide Formation | Base-catalyzed cyclization at Asp-Gly, -Asn, -Ser sequences; causes racemization and chain cleavage. | Use bulkier side-chain protection (e.g., Fmoc-Asp(OtBu)-OH); or employ additives like 2,4-Dinitrophenol or CSY-protected aspartic acid [4]. |

| Piperidinyl-Alanine Formation | Base-induced β-elimination in C-terminal Cys, forming dehydroalanine, which reacts with piperidine. | Use trityl (Trt) protection for Cysteine (Fmoc-Cys(Trt)-OH) instead of tBu protection to minimize elimination [4]. |

| DKP Formation | Cyclization at the dipeptide stage, especially with C-terminal Proline; cleaves peptide from resin. | Use dipeptide building blocks; replace piperidine with TBAF; or use trityl-based resins and protection [4]. |

Complementary Information

- Alternative Reagents: While piperidine is the gold standard, other bases like morpholine can be used, though they are slower [2]. Cocktails such as 5% piperazine with 1% DBU have also been developed as alternatives to pure piperidine [3] [4].

- Orthogonality: The true power of the Fmoc/tBu strategy lies in its orthogonality. The base-labile Fmoc group can be cleanly removed without affecting acid-labile side-chain protectors (like Trt, OtBu, Boc) or the acid-labile linkers that attach the peptide to the resin. This allows for a final, single deprotection step with TFA to yield the fully deprotected peptide [1].

References

- 1. tboc fmoc in solid phase peptide synthesis | PDF protocol [slideshare.net]

- 2. Protecting Group: Fmoc Protection & Fmoc Mechanism Deprotection [total-synthesis.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Blog - Common Side Reactions in Fmoc Solid-Phase Peptide Synthesis [iris-biotech.de]

- 5. 132327-80-1 Fmoc -Gln(Trt)- OH - Watsonnoke Scientific Ltd [watsonnoke.com]

- 6. Determination of 9-fluorenylmethoxycarbonyl ( Fmoc ) resin loading in... [link.springer.com]

Introduction to H-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

References

- 1. BJOC - Automated solid-phase peptide to obtain... synthesis [beilstein-journals.org]

- 2. Fmoc-Gln(Trt)-OH, N-alpha-Fmoc-N-delta-trityl-L-glutamine; CAS 132327-80-1;Fmoc-L-Gln(Trt)-OH; Nα-Fmoc-Nδ-triphenylmethyl-L-glutamine | AAPPTec [peptide.com]

- 3. Fmoc-Gln(Trt)-OH, 132327-80-1, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

H-Gln(Trt)-OH handling and storage inert atmosphere

Handling and Storage of Protected Amino Acids

H-Gln(Trt)-OH is a protected derivative of the amino acid glutamine, where the side chain amide group is protected with a trityl (Trt) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

Core Stability Concerns The primary reasons for using an inert atmosphere are to preserve the compound's chemical integrity and optical purity.

- Trityl Group Lability: The trityl protecting group is acid-labile and can be sensitive to moisture and protic solvents, which can lead to premature deprotection.

- Chiral Integrity: The compound is chiral, and the stereocenter must be preserved to ensure the correct stereochemistry in the final peptide.

- General Reactivity: Like many fine chemicals, it is susceptible to degradation upon exposure to oxygen and moisture, which can lead to the formation of impurities.

Storage and Handling Specifications

The table below summarizes the quantitative data and recommendations for handling protected glutamine derivatives, inferred from the search results for closely related compounds [1] [2] [3].

| Parameter | Fmoc-Gln(Trt)-OH [1] [2] | Z-Gln(Trt)-OH [3] | Recommended Protocol for this compound |

|---|---|---|---|

| Appearance | Information missing | White powder [3] | Assume white to off-white powder |

| Purity | ≥ 98.0% - 99% [1] [2] | 99% min [3] | Use ≥98%; verify via Certificate of Analysis |

| Storage Temp. | 2-8°C [1] | "cool" place [3] | 2-8°C (refrigerated) |

| Atmosphere | Information missing | Information missing | Store under inert gas (N₂ or Ar) |

| Handling | Information missing | "Sealed, keep in a cool, dry place and away from light" [3] | Always handle in inert atmosphere glove box or use Schlenk techniques |

| Drying | Information missing | Loss on Drying ≤1.0% [3] | Bring to room temp in glove box before opening to prevent condensation |

Experimental Protocols for Handling Under Inert Atmosphere

An inert atmosphere is the strategic replacement of reactive atmospheric gases (like O₂ and H₂O) with non-reactive gases to create a controlled environment that prevents unwanted chemical reactions [4].

Choosing the Right Inert Gas

The two most common inert gases are Nitrogen (N₂) and Argon (Ar). The choice depends on the sensitivity of your application [4].

| Aspect | Nitrogen (N₂) | Argon (Ar) |

|---|---|---|

| Primary Use | General preservation, cost-effective storage | High-sensitivity synthesis |

| Reactivity | Low (strong triple bond) | Extremely low (noble gas) |

| Cost | Lower | Higher |

| Density | Similar to air | Denser than air |

Recommendation: For standard peptide synthesis involving this compound, high-purity nitrogen (N₂) is typically sufficient and more cost-effective. Reserve argon (Ar) for exceptionally sensitive reagents or reactions with highly reactive species [4].

Practical Workflow for Handling

The following diagram outlines the standard operating procedure for handling moisture- and oxygen-sensitive chemicals like this compound.

Detailed Steps:

- Workspace Preparation: Perform all operations in an inert atmosphere glove box or using Schlenk line techniques [4]. Ensure the glove box atmosphere has low oxygen and moisture levels (e.g., <1 ppm O₂ and H₂O).

- Equipment Preparation: Pre-dry all glassware (vials, flasks) in an oven (e.g., 110°C for at least 1 hour) and allow them to cool under a stream of inert gas. Use glass or stainless-steel spatulas.

- Weighing:

- In a glove box, remove the compound from the refrigerator and allow it to reach ambient temperature inside the box before opening to prevent condensation.

- Using a Schlenk line, place the compound in a sealable vial or Schlenk flask. Evacuate the vial and back-fill with inert gas (N₂/Ar). Repeat this purge cycle at least three times to ensure a pure inert atmosphere.

- Weigh the required amount quickly and accurately.

- Storage After Use: Immediately reseal the original container under an inert atmosphere and return it to the 2-8°C refrigerator.

Preparing a Stock Solution Under Inert Atmosphere

- Solvent Preparation: Use anhydrous, high-purity solvents. Sparge the solvent with inert gas for 20-30 minutes before use to remove dissolved oxygen, or use solvents直接从 sealed, pre-dried bottles.

- Dissolution: Inside the glove box or via Schlenk techniques, add the pre-sparged solvent to the weighed this compound. Swirl gently to dissolve.

- Storage of Solution: Transfer the solution to a sealable vessel (e.g., a serum vial). Flush the headspace with inert gas before sealing. For best stability, use the solution immediately. If storage is necessary, keep it at 2-8°C and re-flush with inert gas after each use, noting that solutions are generally less stable than solids.

Safety and Operational Notes

- Personal Protective Equipment (PPE): Based on similar compounds, wear appropriate PPE, including gloves, safety glasses, and a lab coat [1] [3].

- Asphyxiation Hazard: Inert gases are simple asphyxiants. Always ensure adequate ventilation when using large quantities of N₂ or Ar, especially in confined spaces. Never enter an area where an inert gas leak is suspected without an oxygen meter [4].

- Quality Control: After storage, the compound's purity and optical rotation should be checked against specifications before use in critical synthetic steps [3].

Summary

Successful handling of this compound hinges on excluding air and moisture. The key is rigorous use of inert atmosphere techniques (glove boxes or Schlenk lines) for all operations—from storage and weighing to solution preparation. Always prioritize procedures that minimize the compound's exposure to the ambient environment.

References

Microwave-Assisted SPPS of Gln(Trt)-Containing Peptides

Introduction Incorporating sterically hindered amino acids like α-aminoisobutyric acid (Aib) and N-methyl amino acids presents a well-known challenge in conventional Solid-Phase Peptide Synthesis (SPPS) due to difficult coupling steps [1]. While H-Gln(Trt)-OH is not explicitly mentioned as problematic in the search results, its bulky trityl (Trt) side-chain protecting group can contribute to similar steric hindrance. Microwave-assisted SPPS has emerged as a powerful tool to overcome these challenges, driving difficult couplings to completion quickly and efficiently, thereby improving yields and purity for challenging sequences [1] [2] [3].

Detailed Protocols & Optimization Strategies

Standard Coupling Protocol for this compound

The following general method can be optimized for Fmoc-Gln(Trt)-OH coupling. This protocol is adapted from standard practices for hindered amino acids in microwave-assisted SPPS [1] [2].

- Resin: Use standard resins (e.g., Rink Amide MBHA resin for C-terminal amide peptides).

- Coupling Reagent: Use 5 equivalents of Fmoc-Gln(Trt)-OH.

- Activation: Use 5 equivalents of HATU and 10 equivalents of DIPEA in DMF.

- Microwave Conditions: Heat at ~50-75°C for 3-10 minutes with bubbling via N₂ gas for temperature control [2] [3].

- Confirmation: Monitor coupling completion with a ninhydrin test (Kaiser test). Repeat the coupling cycle if necessary.

Strategies for Difficult Sequences

When synthesizing peptides with high β-sheet potential or multiple hindered residues, additional measures are often required:

- Enhanced Temperature and Prolonged Time: For exceptionally difficult couplings, carefully increase the temperature to the upper range of the protocol and extend the microwave irradiation time [3].

- On-Resin Monitoring: Employ semi-automated systems that allow for on-resin monitoring and manual intervention, such as the addition of activated amino acids, to ensure complete coupling at each step [3].

- Alternative Protection Strategy: Consider the use of unprotected side-chain amino acids like Fmoc-Gln-OH in Minimal-Protection SPPS (MP-SPPS) strategies. This approach eliminates the steric bulk of the Trt group entirely and significantly reduces the amount of trifluoroacetic acid (TFA) needed for final deprotection, aligning with sustainable chemistry principles [4].

Quantitative Data Summary

Table 1: Key Parameters for Microwave-Assisted SPPS with Hindered Amino Acids

| Parameter | Standard Protocol | Enhanced Protocol for Difficult Sequences | References |

|---|---|---|---|

| Amino Acid Equivalents | 5 eq | Up to 10 eq | [2] |

| Coupling Temperature | 50-75 °C | Up to 75 °C | [2] [3] |

| Coupling Time | 3-10 min | Up to 15-20 min | [2] [3] |

| Agitation Method | N₂ Bubbling | N₂ Bubbling | [3] |

| Productivity Increase | ~5.3-fold (vs. conventional SPPS in MP-SPPS context) | [4] |

Addressing Synthesis Challenges

The primary challenge with this compound is steric hindrance, which slows down coupling and can lead to deletion sequences. Microwave irradiation effectively addresses this by providing rapid and even heating, which helps to overcome the activation energy barrier of the coupling reaction [1]. Furthermore, sequences prone to β-sheet formation can lead to on-resin aggregation, making the peptide chain inaccessible. Microwave-assisted SPPS is particularly well-suited to disrupt these secondary structures, improving solvation and coupling efficiency [2].

Sustainable Practices in SPPS

The Minimal-Rinsing SPPS (MR-SPPS) approach can be integrated with microwave protocols to drastically reduce solvent consumption (DMF, DCM) between synthesis steps. This strategy addresses the high Process Mass Intensity (PMI) and environmental concerns associated with large volumes of hazardous solvents in conventional SPPS [4]. Combining MR-SPPS with minimal side-chain protection for residues like Gln can make your peptide synthesis process more sustainable and productive [4].

Experimental Workflow Visualization

The following diagram outlines the core decision-making workflow for a synthesis involving this compound, incorporating monitoring and optimization steps.

Diagram 1: A workflow for the synthesis and optimization of peptides containing H-Gln(Trt)--OH. The process emphasizes real-time monitoring via the ninhydrin test and provides multiple optimization pathways if coupling fails.

Key Takeaways

- Microwave irradiation is highly effective for coupling sterically hindered amino acids like this compound, reducing reaction times and improving yields [1] [2].

- Protocol optimization is often necessary for difficult sequences, potentially involving increased temperature, prolonged coupling time, or double coupling [3].

- Sustainable strategies like MP-SPPS and MR-SPPS can be integrated to minimize environmental impact and enhance productivity [4].

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. - Microwave Solid-Phase Peptide Synthesis Using... | CoLab Assisted [colab.ws]

- 3. Semi-automated microwave - assisted : Optimization of... SPPS [pubmed.ncbi.nlm.nih.gov]

- 4. tks | publisher, event organiser, media agency | Strategies for... [teknoscienze.com]

Protocol for Loading the First Amino Acid onto Wang Resin

The general process involves coupling the Fmoc-protected amino acid to the hydroxyl group of the Wang resin, typically using activating agents. A key challenge is achieving high loading efficiency, which is crucial for cost-effective peptide synthesis, especially with expensive unnatural amino acids [1].

- 1. Resin Preparation: Start with a small, accurately weighed quantity of dry Wang resin. Ensure the resin is thoroughly washed and dried to remove any residual solvents that could affect the reaction or quantification [1].

- 2. Coupling Reaction: The amino acid must be activated for the esterification reaction with the resin. A typical coupling mixture might include:

- Amino Acid: 1.5 to 5 equivalents relative to the resin's loading capacity [2].

- Activating Agent: Such as DIC (N,N'-Diisopropylcarbodiimide) [2].

- Additives: HOBt (Hydroxybenzotriazole) to suppress racemization, and a catalytic amount of DMAP (4-Dimethylaminopyridine) to catalyze the esterification [2].

- Solvent: Anhydrous DMF or DCM is commonly used [2] [3].

- 3. Post-Coupling Processing: After the coupling reaction, wash the resin thoroughly with different solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and by-products. Dry the resin completely under vacuum before quantification [1] [2].

Important Considerations for Loading

- Avoid Racemization: Some amino acids, like Cysteine and Histidine, are prone to side-chain racemization during loading and should be avoided under standard conditions [2]. While not listed among the most problematic, Gln(Trt) should be handled with care.

- Drive Reaction Efficiency: Using a higher number of amino acid equivalents (e.g., 5 equivalents) can help drive the loading reaction to completion, improving the final loading level on the resin [2].

- Multiple Couplings: Performing the coupling reaction multiple times (2-3 cycles) can increase the loading efficiency, as shown in one study where loading increased from 49.2% to 62.4% over three cycles [2].

Quantification of Resin Loading

Accurately determining the loading level (mmol/g) is critical for calculating subsequent reagent amounts in peptide synthesis. The most common method is Fmoc Quantification via UV-Vis spectroscopy [1].

Principle: The Fmoc group removed from the resin-bound amino acid reacts with piperidine to form a UV-active adduct (Fmoc-piperidine) that absorbs strongly at ~301 nm. The concentration of this adduct in solution, determined using the Beer-Lambert law, directly corresponds to the amount of amino acid on the resin [1].

Procedure Summary:

- Take a small, precisely weighed sample of the dry, loaded resin.

- Treat it with a known volume of 20% piperidine in DMF to remove the Fmoc group.

- Collect all of the deprotection solution.

- Dilute an aliquot if necessary to bring the absorbance into the linear range of the spectrometer (0.1-1 AU).

- Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine/DMF.

- Calculate the loading using the extinction coefficient for the Fmoc-piperidine adduct, ε = 6000 M⁻¹cm⁻¹ [1].

The experimental workflow for the entire loading and quantification process can be visualized as follows:

Key Parameters from Literature

The table below summarizes general conditions and results for loading an amino acid onto Wang resin, which can serve as a reference.

Table 1: Example Conditions and Results for Loading an Amino Acid onto Wang Resin

| Parameter | Example Conditions/Values | Notes & Context |

|---|---|---|

| Amino Acid Equivalents | 1.5 - 5 equiv. | Using 5 equivalents can drive reaction efficiency [2]. |

| Activator/Additives | DIC, HOBt, DMAP (cat.) | DMAP catalyzes esterification [2]. |

| Solvent | Anhydrous DMF or DCM | DMF is commonly used in microwave-assisted protocols [2]. |

| Reaction Temperature | Room temp. or 75°C | Elevated temperature (e.g., microwave) can reduce time [2]. |

| Loading Efficiency | ~60% after 3 couplings | Achievable yield; target depends on application [2]. |

| Quantification Method | UV-Vis (301 nm) | Uses Fmoc-piperidine adduct (ε = 6000 M⁻¹cm⁻¹) [1]. |

Critical Safety and Handling Notes

- Safety: Always consult Material Safety Data Sheets (MSDS) for all chemicals before use. Wang resin may be classified with hazard code Xn (Harmful) [4].

- Handling: Perform all reactions with hazardous reagents (like DIC) in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE).

- Disclaimer: This protocol is a general guide for research purposes only. The researcher is responsible for optimizing conditions and ensuring safety for their specific application.

References

Theoretical Application Note: Orthogonal Protection Strategy Incorporating H-Gln(Trt)-OH

Objective: To provide a detailed protocol for the synthesis of a complex peptide containing multiple sensitive side chains, using an orthogonal protection strategy that incorporates H-Gln(Trt)-OH alongside cysteine protecting groups (Mob, Acm) and standard Fmoc/tBu protection.

Introduction and Strategic Rationale Orthogonal protection is a cornerstone of modern peptide synthesis, enabling the precise, sequential formation of native disulfide bonds in complex peptides like conotoxins [1]. A fully orthogonal scheme requires protecting groups that are stable to the conditions used to remove others. The trityl (Trt) group, used here for the side chain of glutamine (this compound), is a cornerstone of this strategy due to its high acid-lability. It is typically removed during the standard resin cleavage cocktail (e.g., >90% TFA), alongside other acid-labile groups like the peptide backbone Fmoc protector and t-butyl (tBu) esters [1]. This allows for the side chain to be permanently deprotected upon liberation of the peptide from the resin. The strategic value of this compound lies in its compatibility with other orthogonal groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) used for cysteine, which remain stable during resin cleavage and are removed under specific subsequent conditions (iodine oxidation for Acm, TFA/TIS for Mob) [1]. This stability profile prevents premature deprotection and disulfide scrambling.

Table 1: Orthogonal Protecting Group Compatibility Matrix

| Protecting Group | Resides On | Stability Profile | Orthogonal Removal Conditions |

|---|---|---|---|

| Fmoc | α-Amino | Base-labile | Piperidine (20% in DMF) |

| tBu | Asp, Glu, Ser, Thr, Tyr | Acid-labile | Trifluoroacetic Acid (TFA) >90% |

| Trt | Gln (Side chain), Cys, Asn, His, Gln | Acid-labile | Trifluoroacetic Acid (TFA) >90% [1] |

| Acm | Cys | Orthogonal, stable to TFA | Iodine (I₂) in aqueous solvent [1] |

| Mob | Cys | Orthogonal, stable to mild TFA | TFA/Thioanisole/TIS at 40-45°C [1] |

Detailed Experimental Protocol

Materials

- Amino Acids: this compound, Fmoc-Cys(Mob)-OH, Fmoc-Cys(Acm)-OH, and other standard Fmoc-amino acids.

- Resin: Rink Amide Resin (or other appropriate solid support).

- Coupling Reagents: HBTU/DIPEA or DIC/Oxyma.

- Deprotection & Cleavage: Piperidine (20% in DMF), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT).

- Oxidation Reagents: 4,4'-Dipyridyl disulfide (DTDP), Iodine (I₂).

- Solvents: Dimethylformamide (DMF), Diethyl ether, Acetonitrile (HPLC grade).

Procedure

Part 1: Solid-Phase Peptide Synthesis (SPPS)

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

- Coupling Cycle: For each amino acid in the sequence: a. Activation: Dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of HBTU in a minimum volume of DMF. Add 8 equivalents of DIPEA and mix. b. Coupling: Add the activation mixture to the resin and agitate for 45-60 minutes. c. Washing: Wash the resin thoroughly with DMF (3 x 5 min). d. Deprotection: Repeat step 2 to remove the Fmoc group before the next coupling.

- Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

Part 2: Global Deprotection and Resin Cleavage

- Cleavage Cocktail Preparation: Prepare a mixture of TFA/TIS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5 v/v). This step simultaneously cleaves the peptide from the resin and removes the Trt group from Gln and any tBu groups.

- Cleavage Reaction: Add the cleavage cocktail to the resin (≈10 mL/g resin) and agitate for 2-3 hours at room temperature.

- Precipitation & Isolation: Filter the mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

- Lyophilization: Dissolve the crude peptide pellet in a water/acetonitrile mixture and lyophilize to obtain a dry powder.

Part 3: Sequential Disulfide Bond Formation (Orthogonal Oxidation) The following workflow outlines the sequential process for forming two disulfide bonds using orthogonal Cys protections. The strategy can be adapted for three disulfides as demonstrated in conotoxin synthesis [1].

First Disulfide Bond (Cys(Mob) pair): a. S-Mob Deprotection: Dissolve the crude linear peptide in a deaerated solution of TFA/TIS/H₂O (95:2.5:2.5 v/v) at a concentration of 0.1-0.5 mg/mL. Incubate at 40-45°C for 3-18 hours, monitoring by HPLC [1]. The structural rigidity from the first disulfide bond can slow the deprotection rate, potentially requiring longer reaction times [1]. b. Oxidation: Without purification, directly add 10 equivalents of DTDP to the reaction mixture. Agitate at room temperature until HPLC shows complete conversion to the one-disulfide species (typically 1-2 hours). c. Purification: Lyophilize the reaction mixture and purify Intermediate I via preparative HPLC.

Second Disulfide Bond (Cys(Acm) pair): a. S-Acm Deprotection & Oxidation: Dissolve Intermediate I in a 80:20 (v/v) mixture of water and acetonitrile. Add a 10-fold excess of I₂ (e.g., from a 0.1 M solution in methanol) and stir in the dark at room temperature. b. Reaction Quenching: Monitor by HPLC. Once the reaction is complete (typically 1-4 hours), quench the excess iodine by adding a 1 M aqueous ascorbic acid solution dropwise until the brown color dissipates. c. Final Purification: Lyophilize the solution and purify the Final Product via preparative HPLC. Confirm the identity and homogeneity by analytical HPLC and Mass Spectrometry.

Table 2: Quantitative Data from Model Conotoxin Synthesis [1]

| Synthetic Step | Key Reagent / Condition | Typical Yield Range | Key Observation |

|---|---|---|---|

| First Disulfide Formation | DTDP | ~71% | Selective activation of free thiols. |

| Second Disulfide Formation | I₂ (for Acm removal) | ~90% | High-yielding, simultaneous deprotection and oxidation. |

| Third Disulfide Formation | TFA/TIS/H₂O, 45°C, 18h (for Mob removal) | ~59% | Rigidity from existing disulfides slows deprotection. |

| Overall Yield (3 SS) | Multi-step orthogonal synthesis | 20-30% | Demonstrates feasibility for complex targets. |

Critical Discussion and Troubleshooting

- Core Principle: The success of this strategy hinges on the orthogonality of the protecting groups. The Trt group on Gln is designed to be stable to the basic conditions of Fmoc-SPPS and the oxidative conditions for disulfide formation, but is cleanly removed during the global acidolytic resin cleavage.

- Troubleshooting Common Issues:

- Low Yield in Mob Deprotection: If deprotection is slow or incomplete, ensure the reaction is performed under an inert atmosphere to prevent thiol oxidation to irreversible sulfoxides. Increasing the temperature to 45°C and extending reaction time can be effective, as noted in the synthesis of conotoxin reg3b [1].

- By-product Formation during Acm Removal: Iodine oxidation can sometimes lead to over-oxidation or tyrosine iodination. Strictly control the reaction time and iodine stoichiometry. Using a slightly sub-stoichiometric amount of iodine (e.g., 0.9 eq per Acm) can mitigate this.

- Incomplete Trt Deprotection: Standard TFA-based cleavage cocktails are typically sufficient. If concerns exist, monitor the cleavage reaction by LC-MS and ensure the cocktail contains efficient cation scavengers like TIS and EDT.

References

Automated Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocol for H-Gln(Trt)-OH Integration

Introduction and Principle of Synthesis

Automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. This technology enables the efficient, sequential assembly of amino acids into a peptide chain while attached to an insoluble polymer support [1]. The process is driven by iterative cycles of deprotection and coupling, allowing for high synthesis efficiency, consistent quality, and reduced manual labor [2].

The most common strategy employs the Fmoc/t-Bu protecting group scheme, which uses a base-labile N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and acid-labile side-chain protections [1] [3]. This orthogonal protection strategy is crucial for synthesizing complex peptides. Amino acids with side-chain functional groups, such as Glutamine (Gln), require permanent protection during synthesis to prevent side reactions. The trityl (Trt) group is the standard protecting group for the side chain of Glutamine, denoted as H-Gln(Trt)-OH [3]. These protecting groups, along with the peptide itself, are cleaved from the resin in the final step using strong acid [1].

Detailed Automated Synthesis Protocol

This protocol outlines the standard Fmoc-SPPS process using this compound, optimized for an automated peptide synthesizer.

Materials and Reagents

- Resin: Wang resin (for C-terminal carboxylic acid peptides) or Rink Amide resin (for C-terminal amide peptides) [3].

- Amino Acids: Fmoc-protected amino acids, including this compound. Side-chain protecting groups are typically acid-labile (e.g., tBu for Ser, Thr, Tyr; Boc for Lys; Trt for Asn, Gln, His, Cys) [3].

- Solvents: High-purity Dimethylformamide (DMF).

- Deprotection Reagent: 20-40% Piperidine in DMF.

- Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) or Oxyma Pure as additives [4].

- Base: N,N-Diisopropylethylamine (DIPEA).

- Cleavage Cocktail: Trifluoroacetic Acid (TFA) with scavengers like Water (H₂O) and Triisopropylsilane (TIPS) in a typical ratio of 90:5:5 (TFA:H₂O:TIPS) [4] or 95:2.5:2.5 [3].

Step-by-Step Automated Workflow

The following diagram illustrates the cyclical and sequential nature of the automated Fmoc-SPPS process.

Procedure:

- Resin Swelling: The automated system adds DMF to the reactor containing the pre-loaded first Fmoc-protected amino acid resin (e.g., Fmoc-AA₁-Wang resin) and allows it to swell for 15-60 minutes [4].

- Fmoc Deprotection: The system drains the reactor and performs the deprotection step by adding 20-40% piperidine in DMF (e.g., 2 x 5-10 minute treatments) to remove the N-terminal Fmoc group, exposing the free amine for the next coupling [3] [4].

- Washing: The resin is washed multiple times with DMF to completely remove the deprotection reagent and byproducts.

- Activation and Coupling: a. The system simultaneously delivers a solution of the next Fmoc-protected amino acid (e.g., this compound, 0.1-0.5 M in DMF) and a solution of the coupling reagents (e.g., HATU, 0.45 M in DMF, and DIPEA) to the reactor [4]. b. The coupling reaction proceeds for 30-60 minutes with agitation to form the peptide bond. For difficult sequences, double coupling may be employed.

- Washing: The resin is washed with DMF to remove excess reagents and coupling byproducts.

- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the target sequence until the full-length peptide-resin is assembled.

- Final Deprotection and Cleavage: a. After incorporation of the final amino acid, the N-terminal Fmoc group is removed. b. The system prepares and adds the cleavage cocktail (e.g., TFA/H₂O/TIPS, 90:5:5) to the resin [4]. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group from Glutamine. c. The cleavage reaction proceeds for 2-4 hours. d. The TFA/peptide solution is separated from the spent resin and transferred to a precipitation unit.

- Precipitation and Isolation: The peptide is precipitated by adding the TFA solution into cold diethyl ether (e.g., -20°C). The system then washes the precipitate with cold ether to remove residual TFA and scavengers. The crude peptide is dried and prepared for purification [4].

Quantitative Data and Reagent Specifications

The following tables summarize key parameters for the synthesis protocol.

Table 1: Standard Reagent Concentrations and Volumes for Automated Synthesis [4]

| Reagent / Solution | Typical Concentration | Volume per Cycle (Example) | Function |

|---|---|---|---|

| Fmoc-Amino Acid (e.g., this compound) | 0.2 - 0.5 M in DMF | 2 - 5 mL | Building block for chain elongation |

| Coupling Reagent (e.g., HATU) | 0.45 M in DMF | 2 - 5 mL | Activates carboxyl group for coupling |

| Base (DIPEA) | Undiluted or 2 M in DMF | 0.5 - 1 mL | Neutralizes acid, drives reaction |

| Deprotection (Piperidine) | 20 - 40% (v/v) in DMF | 10 - 20 mL | Removes Fmoc protecting group |

| Cleavage Cocktail (TFA/H₂O/TIPS) | 90:5:5 to 95:2.5:2.5 (v/v/v) | 10 mL per gram resin | Cleaves peptide & removes side-chain protections |

Table 2: Critical Reaction Parameters and Timings for Automated Cycle

| Synthesis Step | Temperature | Time | Repetitions |

|---|---|---|---|

| Resin Swelling | Ambient | 15 - 60 min | 1 |

| Fmoc Deprotection | Ambient | 2 x 5-10 min | 1 per cycle |

| Amino Acid Coupling | Ambient or elevated | 30 - 60 min | 1-2 per cycle |

| Washing | Ambient | ~1 min per wash | 3-6 per cycle |

| Final Cleavage | Ambient | 2 - 4 hours | 1 |

Notes for Handling this compound and Troubleshooting

- Stability of this compound: The Trt protecting group on Glutamine is stable to the basic conditions (piperidine) used for Fmoc deprotection but is efficiently removed during the final acidic (TFA) cleavage step [3].

- Ensuring High Coupling Efficiency: To minimize deletion sequences, especially when incorporating this compound or other sterically hindered amino acids, use a slight excess (3-5 equivalents) of the amino acid and powerful coupling reagents like HATU. Monitoring the coupling reaction with a qualitative Kaiser (ninhydrin) test can be integrated into semi-automated workflows to confirm completion [3].

- Avoiding Side Reactions: The use of the Trt group helps suppress side reactions like aspartimide formation or glutamine cyclization to pyroglutamate during synthesis. The addition of HOBt or Oxyma Pure to coupling reactions can further help minimize racemization [3].

- Cleavage Optimization: The specific composition of the cleavage cocktail can be adjusted based on the peptide sequence. The addition of scavengers like TIPS and water is critical when protecting groups like Trt are present, as they trap reactive carbocations and prevent them from modifying the peptide [1].

Applications and Conclusion

Automated SPPS is indispensable in modern pharmaceutical research & development for rapidly synthesizing novel peptide drug candidates, such as hormone analogs and targeted therapeutics [1] [2]. In biotechnology, it is used to produce bioactive peptides (e.g., antimicrobial peptides) and specific fragments for protein engineering studies [2]. The technology also finds applications in other fields, including the synthesis of peptides for use in diagnostics, materials science, and agriculture [2].

The integration of fully automated, programmable platforms represents the future of peptide synthesis. These advanced systems can execute the entire SPPS workflow, including complex post-assembly modifications like lipidation and cyclization, in a single uninterrupted protocol, significantly accelerating research and development timelines [4].

References

- 1. BJOC - Automated solid-phase peptide to obtain... synthesis [beilstein-journals.org]

- 2. : Innovation and... - Creative Automated Peptide Synthesis Peptides [creative-peptides.com]

- 3. : The Merrifield Solid-Phase... | Fiveable Automated Peptide Synthesis [fiveable.me]

- 4. Universal peptide via solid-phase... | Nature Communications synthesis [nature.com]

minimizing racemization H-Gln(Trt)-OH coupling

Understanding Racemization

Racemization is the formation of a chiral center, leading to a mixture of D and L enantiomers, which compromises the optical purity of your peptide [1]. In peptide synthesis, this primarily occurs during the activation of the carboxyl group of a protected amino acid [2] [3].

The mechanism often involves the abstraction of the acidic α-hydrogen by a base, leading to the formation of an oxazolinone intermediate or direct enolization, both of which can epimerize the chiral center [2] [3]. Glutamine, like cysteine and histidine, is an amino acid that is especially prone to racemization [3].

Strategies to Minimize Racemization

The key is to choose coupling conditions that minimize both the base strength and the time the activated species exists.

Choosing a Coupling Reagent and Additive

No single reagent is perfect for all situations, but some are much better than others at suppressing racemization. The following table compares options mentioned in the literature.

| Reagent/Additive | Key Characteristics | Role in Suppressing Racemization |

|---|---|---|

| HOBt (1-Hydroxybenzotriazole) | A classic additive; one of the most effective suppressors of racemization in carbodiimide-mediated reactions [2]. | Forms an active ester, reducing the tendency to form the oxazolinone intermediate [2]. |

| HOAt (1-Hydroxy-7-aza-1H-benzotriazole) | Accelerates coupling more than HOBt and offers superior suppression of racemization [2]. | The electron-withdrawing nitrogen in the ring makes the active ester more reactive [2]. |

| Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) | A non-explosive, modern alternative to HOBt/HOAt. Allows high coupling rates with low racemization [2]. | Functions similarly to HOBt by forming an active ester intermediate. |

| DIC (Diisopropylcarbodiimide) | A carbodiimide preferred for SPPS; its urea byproduct is soluble and can be washed away easily [2]. | When used with additives like HOBt, HOAt, or Oxyma, it provides low-racemization coupling [2]. |

Optimizing Reaction Conditions

| Factor | Recommendation | Rationale |

|---|---|---|

| Base Selection | Use a weaker base like sym-collidine instead of DIPEA or NMM [2]. | Reduces the rate of α-hydrogen abstraction, which is the initial step of racemization [2]. |

| Temperature | Couple at lower temperatures (e.g., 0-4°C) where practical [2]. | Slows down the chemical kinetics of both racemization and the desired coupling reaction. |

| Pre-activation | Pre-activate the protected amino acid with the coupling reagent before adding it to the resin [3]. | Minimizes the exposure of the activated species to the base and the growing peptide chain. |

| Solvent | Use high-purity DMF or NMP. In cases of severe aggregation, adding DMSO can help [3]. | Ensures good solvation and swelling of the peptide-resin, facilitating efficient coupling. |

Experimental Protocol: Low-Racemization Coupling for H-Gln(Trt)-OH

This protocol is adapted from general best practices for coupling racemization-prone amino acids [2] [3].

Materials:

- This compound

- Coupling Reagent: e.g., HATU, HBTU, or TBTU

- Additive: HOBt, HOAt, or Oxyma Pure

- Base: sym-Collidine

- Solvent: Anhydrous DMF or NMP

- Resin: Peptide resin with free amine

Workflow:

Detailed Steps:

- Pre-activation Solution: In a separate vessel, dissolve the this compound (1.0 equiv), your chosen coupling reagent (e.g., HATU, 1.0 equiv), and an additive like HOBt (1.0 equiv) in a minimal volume of anhydrous DMF or NMP.

- Add Base: Add sym-collidine (2.0 equiv) to the pre-activation solution. The mixture should be briefly mixed for no more than 1-2 minutes at room temperature. Avoid prolonged pre-activation.

- Coupling: Transfer the entire pre-activation mixture to the resin containing the free amine. Bubble or shake the mixture for 30-60 minutes at room temperature.

- Monitoring: After the coupling time, perform a qualitative ninhydrin (Kaiser) test to check for the presence of free amines. If the test is positive (indicating incomplete coupling), a second coupling with fresh reagents may be necessary.

Troubleshooting FAQs

Q1: My coupling is still incomplete even after two attempts. What could be happening? Aggregation of the peptide chain can cause incomplete coupling and deprotection. This is more likely in hydrophobic sequences.

- Solutions: Try switching to a different solvent like NMP, adding DMSO (e.g., 10-20%), sonicating the reaction mixture, or coupling at a slightly higher temperature [3]. Using a low-substitution resin or a pseudoproline dipeptide can also help prevent aggregation [3].

Q2: Are there any special considerations for the glutamine side chain during coupling? Yes. The primary side-chain amide in glutamine (and asparagine) can suffer from side reactions, such as dehydration to a nitrile, when exposed to certain activating reagents [2].

- Solution: The Trt (trityl) protecting group you are using is a good choice as it is stable under Fmoc SPPS conditions and helps prevent these side reactions [2].

References

H-Gln(Trt)-OH premature trityl deprotection troubleshooting

Understanding Premature Trityl Deprotection

The core of the issue is the extreme acid-lability of the trityl protecting group. Its deprotection mechanism proceeds via the formation of a highly stable trityl carbocation, which makes the group susceptible to even weak acidic conditions [1]. This means that reagents, solvents, or environmental factors that are mildly acidic can prematurely cleave the Trt group from your glutamine side chain.

The table below outlines common culprits and their mechanisms:

| Cause | Mechanism & Impact |

|---|---|

| Acidic Solvents/Reagents | Even weakly acidic buffers, solvents, or reagents can protonate the ether oxygen, triggering cleavage and formation of the trityl cation [1]. |

| Prolonged Storage / Moisture | Traces of acidic impurities in solvents or exposure to atmospheric CO₂ (which forms carbonic acid) can slowly degrade the Trt group over time, especially in solution or poor storage. |

| Protic Solvents & Nucleophiles | Protic solvents (like MeOH) can facilitate an SN1 mechanism. Nucleophiles may scavenge the trityl cation, shifting equilibrium towards deprotection [1]. |

| Lewis Acids | Lewis acids (e.g., from metal contaminants) can coordinate with the ether oxygen, similarly facilitating O-C bond breaking and deprotection [1]. |

Detection and Analysis of Deprotection

To confirm and quantify premature deprotection, you can use the following analytical methods:

- Thin-Layer Chromatography (TLC) & LC-MS: Monitor for the appearance of a spot or peak corresponding to the deprotected species (free glutamine). The trityl carbocation itself is highly UV-active, so you may also observe a broad, non-polar UV-active spot or peak [1].

- NMR Spectroscopy: The distinct aromatic proton signals from the trityl group's three phenyl rings in

^1H NMRshould noticeably decrease or disappear if deprotection is significant.

Troubleshooting and Prevention Guide

Here are practical steps to prevent premature deprotection, structured for easy implementation.

| Area | Action | Rationale & Goal |

|---|---|---|

| Storage & Handling | Store the chemical as a solid at -20°C, under an inert atmosphere (e.g., argon), and in a desiccator. | Minimizes exposure to moisture and atmospheric acids; preserves long-term stability of the solid powder [2]. |

| Solvent & Reagent Control | Ensure all solvents are anhydrous and of high purity. Test for acidic impurities before use. | Prevents introduction of acidic or protic contaminants that initiate the acid-catalyzed deprotection mechanism [1]. |

| Reaction Medium | Maintain strictly neutral to slightly basic pH in all handling solutions. Use inert buffers or organic bases. | Creates an environment that suppresses the formation of the trityl cation, thereby stabilizing the Trt ether [1]. |

| Process Optimization | Avoid using the compound in reactions with Lewis acid catalysts. Keep handling times in solution to a minimum. | Prevents alternative deprotection pathways and limits the time window for potential acid exposure. |

Experimental Workflow for Handling H-Gln(Trt)-OH

For a visual guide, the diagram below outlines a recommended workflow to maintain Trt group stability during experiments.

Frequently Asked Questions

Q1: Can I use this compound in a peptide synthesis step that requires a mild acid treatment? It is highly discouraged. The Trt group is one of the most acid-labile protecting groups. Even mild acids like acetic acid or diluted TFA can remove it [1]. You should ensure complete orthogonality with any other acid-labile protecting groups in your sequence.

Q2: My this compound has been in the fridge for a year. How can I check if it's still good before starting a costly synthesis?

The most straightforward method is to run an ^1H NMR in a suitable deuterated solvent (e.g., DMSO-d6). Compare the integral of the aromatic protons from the trityl group (a broad multiplet around 7-7.5 ppm) to the alpha proton of the amino acid. A significant reduction from the expected ratio indicates decomposition. TLC can also be used for a quick check.

Q3: Are there more stable variants of the trityl group? Yes. The monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups are common variants where electron-donating methoxy groups on the phenyl rings further stabilize the carbocation, making them even more acid-labile than the standard trityl group [1]. Therefore, they would be less suitable if you are already facing stability issues with the Trt group.

References

solvent systems for H-Gln(Trt)-OH coupling DCM DMF

Solvent Systems for Coupling

The table below summarizes solvent properties and recommendations for peptide coupling, particularly relevant for H-Gln(Trt)-OH.

| Solvent/Mixture | Key Properties & Role in SPPS | Considerations for Coupling this compound |

|---|---|---|

| DCM (Dichloromethane) | Good for swelling polystyrene resins; unreactive to TFA. [1] | Seldom used alone in Fmoc chemistry as it reacts with piperidine; can be used in Boc protocols or DCM/DMF mixtures. [1] |

| DMF (N,N-Dimethylformamide) | Polar, dissolves most reagents; industry standard. [2] [1] | Can break down, releasing dimethylamine that removes Fmoc groups; use fresh or degassed. [1] |

| DCM/DMF Mixtures | Combines good resin swelling (DCM) with high polarity (DMF). [1] | Reported as superior to DMF or NMP alone for some syntheses; a practical choice. [1] |

| NMP (N-Methyl-2-pyrrolidone) | More polar than DCM; efficient resin solvation. [1] | A common solvent of choice; watch for Fmoc-amino acid decomposition in solution over time. [1] |

| Green Binary Mixtures | Mixtures like DMSO/EtOAc or DMSO/2-MeTHF can replace DMF. [2] | Coupling is favored in less polar ratios (e.g., 2:8 DMSO/2-MeTHF). Adjusting ratio can suppress side reactions. [2] |

| Acetonitrile & THF | Excellent for PEG-based resins and coupling hindered amino acids. [1] | May be useful for difficult sequences involving sterically challenging residues. [1] |

Troubleshooting Common Coupling Issues

Here are frequent problems and solutions presented in an FAQ format.

FAQ: How can I tell if my coupling reaction is complete? Coupling completion is typically monitored with colorimetric tests performed on a small sample of resin.

- Kaiser Test (Ninhydrin Test): The most common test. A blue color indicates the presence of a primary amine, meaning coupling is incomplete. A colorless or faint blue result means coupling is complete. [3]

- Chloranil Test: Used if the N-terminal amino acid is proline or another secondary amine. Blue beads indicate incomplete coupling. [3]

- Bromophenol Blue Test: Blue to blue-green beads suggest incomplete coupling, while yellow beads suggest completion. [3]

FAQ: The coupling is incomplete. What should I do? If a monitoring test indicates unreacted amine, proceed with this troubleshooting workflow.

FAQ: What are the detailed protocols for these tests and procedures?

- Kaiser Test: Add 2-3 drops each of reagents A (ninhydrin in ethanol), B (phenol/ethanol/pyridine), and C (potassium cyanide in water) to resin beads. Heat at 110°C for 5 minutes and observe color. [3]

- Standard Capping Procedure: After washing resin with DMF, suspend it in a DMF solution containing acetic anhydride (50 equivalents) and pyridine or DIPEA (50 equivalents). Shake for 30 minutes, filter, and wash. [3]

Key Technical Notes for Your Content

- Solvent Polarity as a Tool: Recent research shows that using a less polar solvent mixture for coupling and a more polar mixture for Fmoc removal can optimize each step and reduce side-reactions. [2]

- Handling DMF: Always use high-quality, fresh DMF. Consider degassing to remove dimethylamine impurities if the peptide sequence is highly sensitive. [1]

References

suppressing aspartimide formation with H-Gln(Trt)-OH

Strategies to Suppress Aspartimide Formation

Aspartimide formation is a major side reaction during Fmoc-SPPS, especially when an aspartic acid is followed by certain residues like glycine, asparagine, glutamine, or arginine [1] [2]. This ring-forming reaction leads to low yields and challenging purifications [1]. The table below summarizes the primary solutions.

| Strategy | Method / Reagent | Key Feature / Consideration |

|---|---|---|

| Alternative Side-Chain Protection | Cyanosulfurylide (CSY) group [1] [2] | Masks carboxylic acid with a stable C-C bond; completely suppresses aspartimide formation; removed with NCS [1]. |

| Bulky esters (e.g., OMPe, OBno, OEpe) [2] | Increased steric hindrance reduces cyclization; can introduce hydrophobicity and solubility issues [2]. | |

| Backbone Amide Protection | Hmb (2-hydroxy-4-methoxybenzyl) [3] | Prevents aggregation and aspartimide formation; can be installed on any backbone amide; acylation can be slow [3]. |

| Hmnb (2-hydroxy-4-methoxy-5-nitrobenzyl) [3] | Improved version of Hmb; nitro group accelerates acyl transfer for better coupling efficiency [3]. |

Decision Workflow for Method Selection

This flowchart can help you choose the right strategy for your specific synthesis.

Experimental Protocols

Protocol 1: Using Fmoc-Asp(CSY)-OH [1]

The CSY group is a highly effective and modern solution that completely suppresses aspartimide formation by replacing the traditional ester bond with a more stable carbon-carbon bond [1].

- Incorporation into Peptide Chain: Use the building block Fmoc-Asp(CSY)-OH (commercially available, e.g., Iris Biotech FAA8480) in place of Fmoc-Asp(OtBu)-OH during standard Fmoc-SPPS [2]. The CSY group is stable to piperidine and standard coupling conditions [1].

- On-Resin Deprotection (if necessary): Use a solution of N-Chlorosuccinimide (NCS) in DMF/Water/HFIP (90:8:2 ratio). The addition of HFIP helps minimize aspartimide formation during deprotection. Monitor the reaction to avoid over-oxidation [1].

- Solution Deprotection (Recommended): After cleavage from the resin and global side-chain deprotection, dissolve the crude peptide in a buffered aqueous solution (e.g., NaOAc buffer pH 4.5 or acidic saline pH 3.0) with up to 20% acetonitrile for solubility. Add a stoichiometric amount of NCS. The reaction is typically complete within 5 minutes at room temperature. The free carboxylic acid is regenerated without isomerization or aspartimide formation [1].

Protocol 2: Using Backbone Amide Protection (Hmnb) [3]

This strategy is particularly beneficial if your sequence is also prone to aggregation, a classic "difficult sequence" problem.

- Introduction of Hmnb: The Hmnb group is automatically introduced during peptide assembly. Treat the peptidyl-resin with 4-methoxy-5-nitrosalicylaldehyde to form an imine, which is then reduced on-resin to the secondary amine, installing the Hmnb group on the backbone amide nitrogen [3].

- Coupling to the Hindered Amine: The subsequent acylation benefits from an internal activation mechanism. The electron-withdrawing nitro group in Hmnb facilitates the formation of an activated nitrophenol ester, which undergoes a fast O,N intramolecular acyl transfer. This allows for efficient coupling to the hindered secondary amine using standard coupling conditions and reagents [3].